1-isopropyl-3-methyl-4-nitro-1H-pyrazole
Overview
Description
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms This compound is part of the pyrazole family, known for its versatility in organic synthesis and medicinal chemistry
Scientific Research Applications
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of small molecule inhibitors for various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of isopropyl hydrazine with 3-methyl-4-nitro-1,3-diketone under acidic or basic conditions can yield the desired pyrazole derivative . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3-Methyl-4-nitro-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Methyl-3-propyl-4-nitro-1H-pyrazole: Has a propyl group instead of an isopropyl group, leading to different steric and electronic effects.
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid:
Properties
IUPAC Name |
3-methyl-4-nitro-1-propan-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWRQUADBGXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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